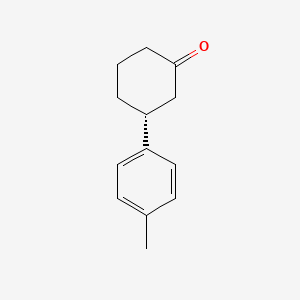

(3R)-3-(4-Methylphenyl)cyclohexan-1-one

Description

Significance of Chiral Cyclohexanone (B45756) Scaffolds in Organic Synthesis

Chiral cyclohexanone scaffolds are of considerable interest in organic synthesis because they are core structures in many natural products and pharmaceutical drugs. rsc.org Their utility stems from the versatility of the ketone group, which can be readily transformed into a variety of other functional groups, and the conformational rigidity of the cyclohexane (B81311) ring, which allows for a high degree of stereochemical control in subsequent reactions. The stereoselective synthesis of these scaffolds is a key challenge and a major area of research in modern organic chemistry. rsc.org

The development of methods to synthesize highly functionalized cyclohexanones with multiple stereocenters is a testament to their importance. acs.org These complex structures serve as advanced intermediates in the total synthesis of biologically active molecules.

Contextualizing (3R)-3-(4-Methylphenyl)cyclohexan-1-one within Chiral Ketone Chemistry

This compound is a specific chiral ketone characterized by a cyclohexane ring with a ketone at the 1-position and a 4-methylphenyl (p-tolyl) group at the 3-position, with the stereochemistry at this position defined as 'R'. While detailed public-domain research specifically on this compound is limited, its structure places it within the well-established class of 3-aryl-cyclohexanones.

The synthesis of such molecules often involves asymmetric methods to control the stereochemistry at the C-3 position. General strategies for the enantioselective synthesis of related chiral 3-aryl-cyclohexanones provide a framework for how this compound could be prepared.

Overview of Research Trajectories for Stereodefined Cyclohexanone Systems

Current research in the field of stereodefined cyclohexanone systems is largely focused on the development of novel and efficient catalytic asymmetric methodologies. These approaches aim to produce chiral cyclohexanones in high yields and with excellent enantioselectivity.

One major research direction is the use of organocatalysis. For instance, cinchona alkaloid-derived catalysts have been employed in three-component reactions to generate highly substituted cyclohexenol (B1201834) derivatives, which can be precursors to chiral cyclohexanones. nih.gov These reactions can create multiple stereocenters with a high degree of control. nih.gov

Another significant area of research is transition-metal catalysis. Rhodium complexes, for example, have been used for the highly chemo- and enantioselective hydrogenation of arylidene cyclohexanones to produce chiral 3-benzylcyclohexanones. rsc.org This demonstrates a powerful method for the asymmetric synthesis of α-chiral ketones. rsc.org

Furthermore, enzymatic methods are emerging as a powerful tool. Ene-reductases have been utilized for the asymmetric synthesis of chiral 4,4-disubstituted 2-cyclohexenones through the desymmetrization of prochiral precursors, achieving high enantiomeric excess. cmu.edu

The table below summarizes some general properties of a related compound, providing context for the physical characteristics that might be expected for this compound.

| Property | Value (for 1-(4-methyl-3-cyclohexen-1-yl) ethanone) |

| Molecular Formula | C9H14O |

| Molecular Weight | 138.21 g/mol |

| Boiling Point | 189.5 °C (estimated) |

| Flash Point | 76.7 °C (estimated) |

| LogP (o/w) | 2.190 (estimated) |

| Data for a structurally related compound, 1-(4-methyl-3-cyclohexen-1-yl) ethanone, as specific data for this compound is not readily available. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

610273-86-4 |

|---|---|

Molecular Formula |

C13H16O |

Molecular Weight |

188.26 g/mol |

IUPAC Name |

(3R)-3-(4-methylphenyl)cyclohexan-1-one |

InChI |

InChI=1S/C13H16O/c1-10-5-7-11(8-6-10)12-3-2-4-13(14)9-12/h5-8,12H,2-4,9H2,1H3/t12-/m1/s1 |

InChI Key |

FRQUGZXADTWFGO-GFCCVEGCSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H]2CCCC(=O)C2 |

Canonical SMILES |

CC1=CC=C(C=C1)C2CCCC(=O)C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3r 3 4 Methylphenyl Cyclohexan 1 One and Its Stereoisomers

Retrosynthetic Strategies for Asymmetric Construction of the (3R)-3-(4-Methylphenyl)cyclohexan-1-one Core

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For this compound, the primary disconnection strategies focus on the formation of the chiral center at the C3 position and the construction of the cyclohexanone (B45756) ring.

Key retrosynthetic disconnections include:

Asymmetric Conjugate Addition: This is one of the most direct approaches. The bond between the C3 carbon and the p-tolyl group is disconnected. This leads back to a prochiral acceptor, cyclohex-2-en-1-one, and a p-tolyl nucleophile. The challenge lies in controlling the stereochemistry of the addition of the aryl group to the β-position of the enone. This can be achieved using various catalytic systems.

Robinson Annulation: This classic ring-forming strategy can be adapted for asymmetric synthesis. The retrosynthesis would involve disconnecting the cyclohexanone ring between the C1-C6 and C5-C4 bonds, leading to a methyl vinyl ketone equivalent and a derivative of 4-(p-tolyl)pentanal. An intramolecular aldol (B89426) condensation, catalyzed by a chiral catalyst like proline, could establish the stereocenter during the cyclization step. youtube.com

Cyclization of a Linear Precursor: Another approach involves the cyclization of a functionalized linear keto-aldehyde or keto-ester. For instance, an intramolecular aldol condensation of a 6-(p-tolyl)-3,7-dioxoheptanal derivative could be envisioned. The stereocenter would need to be set prior to or during the cyclization step, potentially through an asymmetric reduction or alkylation of a precursor molecule. nih.gov

These strategies form the basis for the various enantioselective methods discussed in the following sections.

Enantioselective Approaches to this compound

Achieving high enantioselectivity is the primary goal in the synthesis of this compound. Chemists have developed several powerful methods that leverage different types of catalysis and control elements.

Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective transformations, avoiding the need for metal catalysts. nih.gov For the synthesis of chiral cyclohexanones, proline and its derivatives are common catalysts. youtube.com The typical mechanism involves the reaction of the organocatalyst with a ketone or aldehyde to form a chiral enamine or iminium ion intermediate.

A primary strategy is the asymmetric Michael addition of nucleophiles to α,β-unsaturated ketones. In the context of synthesizing the target molecule, a diarylprolinol silyl (B83357) ether catalyst can facilitate the conjugate addition of an organometallic aryl reagent (like a Grignard reagent) to cyclohex-2-en-1-one. The chiral catalyst forms an iminium ion intermediate with the enone, which then directs the incoming nucleophile to one face of the molecule, establishing the (R) stereocenter with high enantioselectivity.

Another powerful organocatalytic method is the intramolecular aldol reaction, often referred to as the Hajos–Parrish–Eder–Sauer–Wiechert reaction. youtube.com This involves the cyclization of a prochiral triketone, where a chiral amino acid like (S)-proline catalyzes the ring closure to form a chiral cyclohexenone precursor, which can then be converted to the target saturated cyclohexanone. The catalyst's carboxylic acid and secondary amine groups work in concert to create a highly organized, chair-like transition state that dictates the stereochemical outcome. youtube.com

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. This approach is highly reliable for generating specific stereoisomers.

A common strategy involves attaching a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine amide, to a carboxylic acid precursor. wikipedia.orgnih.gov For the synthesis of this compound, one could envision a sequence starting with a cyclohexenone-derived carboxylic acid. This acid would be coupled to a chiral auxiliary. The subsequent diastereoselective conjugate addition of a p-tolyl cuprate (B13416276) reagent would be directed by the steric bulk of the auxiliary. The auxiliary forces the nucleophile to attack from the less hindered face of the molecule. Finally, removal of the auxiliary would yield the desired enantiomerically enriched 3-(4-Methylphenyl)cyclohexanecarboxylic acid, which can be converted to the target ketone. While effective, this method requires additional steps for attaching and removing the auxiliary. wikipedia.org

| Auxiliary Type | Key Reaction | Typical Diastereomeric Ratio (d.r.) | Reference |

| Evans Oxazolidinone | Asymmetric Aldol Reaction | 82:18 | nih.gov |

| (S,S)-cyclohexane-1,2-diol | Diastereoselective Alkylation | 92->95% de | nih.gov |

| Menthol | Condensation/Isopropylation | 1.5:1 | acs.org |

This table presents representative data for chiral auxiliary-mediated reactions leading to chiral precursors, illustrating typical selectivities achievable.

Biocatalysis utilizes enzymes to perform chemical transformations with high stereo- and regioselectivity under mild conditions. acs.org For producing chiral cyclohexanones, two primary biocatalytic methods are prominent: enzymatic kinetic resolution and asymmetric reduction.

Enzymatic Kinetic Resolution: This method starts with a racemic mixture of 3-(4-methylphenyl)cyclohexan-1-one. A lipase (B570770) enzyme, such as Candida antarctica Lipase B (CALB), is used to selectively acylate or hydrolyze one enantiomer faster than the other. nih.gov For example, in the presence of an acyl donor, the lipase could selectively acylate the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted. The unreacted ketone and the formed ester can then be separated. The maximum theoretical yield for the desired enantiomer in a classic kinetic resolution is 50%. acs.org

Asymmetric Desymmetrization: A more atom-economical approach involves the asymmetric reduction of a prochiral precursor using ene-reductases (ERs). acs.org For instance, a 3-(4-methylphenyl)cyclohex-2-en-1-one (B14152417) precursor can be stereoselectively reduced by an ene-reductase in the presence of a cofactor like NADH. The enzyme's chiral active site delivers a hydride to a specific face of the double bond, generating the (3R) stereocenter with high enantiomeric excess (ee). acs.org This method can theoretically achieve a 100% yield of the desired enantiomer.

| Enzyme | Reaction Type | Substrate | Product ee | Yield | Reference |

| Lipase B from Candida antarctica | Kinetic Resolution (Acylation) | Racemic amino alcohol | >99% | ~50% | nih.gov |

| Ene-reductase (YqjM) | Asymmetric Desymmetrization | 4,4-disubstituted 2,5-cyclohexadienone (B8749443) | 85% | 94% | acs.org |

| Ene-reductase (OPR3) | Asymmetric Desymmetrization | 4,4-disubstituted 2,5-cyclohexadienone | 6% | 57% | acs.org |

This table provides examples of biocatalytic methods used to generate chiral cyclic ketones and related structures, highlighting the high selectivities often observed.

Transition metal complexes featuring chiral ligands are powerful tools for asymmetric catalysis. nih.gov The two main strategies for synthesizing this compound are asymmetric conjugate addition and asymmetric hydrogenation.

Asymmetric Conjugate Addition: This is a widely used method where a chiral metal complex catalyzes the 1,4-addition of an aryl nucleophile to cyclohex-2-en-1-one. Rhodium(I) complexes with chiral diphosphine ligands like BINAP are effective for catalyzing the addition of arylboronic acids. The chiral ligand creates a chiral environment around the metal center, which coordinates to the enone and directs the addition of the p-tolyl group from the boronic acid to generate the (3R) stereocenter.

Asymmetric Hydrogenation: An alternative route involves the asymmetric hydrogenation of a 3-(4-methylphenyl)cyclohex-2-en-1-one precursor. Chiral ruthenium or rhodium catalysts are commonly used for this transformation. The substrate coordinates to the chiral metal complex, and hydrogen is delivered stereoselectively to one face of the double bond, yielding the desired (3R) product with high enantiopurity.

Asymmetric Baeyer-Villiger Oxidation: This method can be used in a kinetic resolution protocol. A racemic mixture of 3-(p-tolyl)cyclohexanone (B1365801) can be subjected to oxidation with an oxidant like m-CPBA, catalyzed by a chiral metal complex, such as a Scandium(III)/N,N'-dioxide complex. rsc.orgnih.govresearchgate.net The catalyst accelerates the oxidation of one enantiomer over the other, allowing for the recovery of the unreacted enantiomer—in this case, potentially this compound—with high enantiomeric excess. rsc.org

| Metal/Ligand System | Reaction Type | Yield | Product ee | Reference |

| Chiral N,N′-dioxide/Sc(III) | Asymmetric Baeyer-Villiger Oxidation (Kinetic Resolution) | 48% (recovered starting material) | 82% | rsc.org |

| Rhodium-catalysed | 1,4-Addition of Alkenylzirconium | - | - | nih.gov |

This table showcases examples of transition-metal catalyzed approaches to chiral cyclohexanone derivatives. The data for the Sc(III) system refers to the kinetic resolution of a related 3-phenylcyclohexanone.

Diastereoselective Synthesis of Precursors to this compound

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters created in a single reaction. Cascade or domino reactions, such as the Michael-aldol reaction, are particularly effective for rapidly constructing complex cyclic systems like polysubstituted cyclohexanones from simple starting materials. nih.gov

A powerful strategy involves a base-catalyzed Michael-aldol domino reaction between a β-keto ester and a trisubstituted Michael acceptor. nih.gov To create a precursor for the target molecule, one could react a p-tolyl-substituted Michael acceptor with a β-keto ester like ethyl acetoacetate. The initial Michael addition creates one or two stereocenters, and the subsequent intramolecular aldol cyclization is directed by these existing centers, leading to a highly functionalized cyclohexanone with excellent diastereoselectivity. nih.gov The resulting product, which may possess five contiguous stereocenters, can be isolated with high diastereomeric purity, often through simple filtration. nih.gov Subsequent chemical modifications can then be performed to convert this complex precursor into this compound. This approach offers an efficient way to build molecular complexity and control relative stereochemistry in a single synthetic operation. beilstein-journals.orgnih.gov

Classical Resolution Techniques for Enantiomeric Enrichment of this compound

Classical resolution remains a cornerstone for obtaining enantiomerically pure compounds. This method relies on the separation of a racemic mixture by converting the enantiomers into a pair of diastereomers with distinct physical properties, such as solubility, allowing for their separation by techniques like fractional crystallization. orgsyn.orgwikipedia.org

For a ketone like 3-(4-Methylphenyl)cyclohexan-1-one, direct salt formation is not feasible. Therefore, the ketone must first be converted into a suitable derivative, such as a chiral carboxylic acid or amine, which can then react with a chiral resolving agent. caltech.edulibretexts.org

Diastereomeric Salt Formation:

A common strategy involves the reaction of the racemic ketone with a chiral derivatizing agent to form diastereomeric salts. wikipedia.org For instance, the racemic ketone can be converted to an oxime, which is then resolved using a chiral acid. Alternatively, the cyclohexanone ring can be opened to form a carboxylic acid derivative, which can then be resolved with a chiral amine.

The general principle of this method is outlined below:

Derivatization: The racemic 3-(4-Methylphenyl)cyclohexan-1-one is converted into a suitable derivative (e.g., a carboxylic acid or an amine).

Salt Formation: The racemic derivative is reacted with an enantiomerically pure resolving agent (a chiral base for an acidic derivative, or a chiral acid for a basic derivative) to form a mixture of two diastereomeric salts.

Separation: The diastereomeric salts are separated based on their differential solubility in a suitable solvent system through fractional crystallization. aiche.org

Liberation: The desired enantiomer of the derivative is recovered from the separated diastereomeric salt by treatment with an acid or base to break the salt linkage.

Conversion back to Ketone: The resolved derivative is then converted back to the enantiomerically enriched this compound.

Commonly used chiral resolving agents are listed in the table below.

| Resolving Agent Class | Examples | Target Functional Group in Derivative |

| Chiral Acids | Tartaric acid derivatives, Mandelic acid | Amines |

| Chiral Bases | Brucine, Strychnine, (R/S)-1-Phenylethylamine | Carboxylic acids |

Emerging Methodologies for the Scalable Synthesis of this compound

The demand for enantiomerically pure compounds in industrial applications necessitates the development of scalable and efficient synthetic routes. Emerging methodologies for the synthesis of this compound focus on catalytic asymmetric synthesis and enzymatic resolutions, which offer advantages over classical resolution in terms of efficiency and waste reduction.

Catalytic Asymmetric Synthesis:

The most prominent and scalable approach for the direct synthesis of enantioenriched 3-arylcyclohexanones is the catalytic asymmetric conjugate addition of an arylboronic acid to 2-cyclohexenone. This method has been extensively studied using both rhodium and palladium catalysts. wiley-vch.denih.gov

Rhodium-Catalyzed Asymmetric 1,4-Addition: Pioneering work demonstrated that rhodium complexes with chiral phosphine (B1218219) ligands, such as BINAP, can effectively catalyze the 1,4-addition of arylboronic acids to α,β-unsaturated ketones. nih.gov The reaction of p-tolylboronic acid with 2-cyclohexenone in the presence of a chiral rhodium catalyst would directly yield this compound with high enantioselectivity. The catalytic cycle for this transformation has been well-established and involves transmetalation, insertion, and hydrolysis steps. nih.gov

Palladium-Catalyzed Asymmetric 1,4-Addition: More recently, palladium-catalyzed versions of this reaction have gained traction due to palladium's often lower cost and high functional group tolerance. caltech.edunih.gov Chiral ligands such as pyridinooxazolines (PyOx) have been shown to be effective in promoting the asymmetric conjugate addition of arylboronic acids to cyclic enones, offering a practical and operationally simple method for producing enantioenriched products. caltech.edu These palladium-catalyzed systems are often tolerant to air and moisture, which is a significant advantage for large-scale industrial synthesis. caltech.edu

The general scheme for the asymmetric conjugate addition is presented below:

Figure 1: Asymmetric conjugate addition of p-tolylboronic acid to 2-cyclohexenone.

Figure 1: Asymmetric conjugate addition of p-tolylboronic acid to 2-cyclohexenone.

Enzymatic Kinetic Resolution:

Chemical Reactivity and Transformations of 3r 3 4 Methylphenyl Cyclohexan 1 One

Nucleophilic Additions to the Carbonyl Group of (3R)-3-(4-Methylphenyl)cyclohexan-1-one

Nucleophilic attack at the carbonyl carbon is a fundamental reaction of ketones. For this compound, the stereochemical course of these additions is of primary interest, as the pre-existing stereocenter can direct the formation of a new stereocenter at the C1 position.

The reduction of the carbonyl group in this compound to a hydroxyl group can produce two diastereomeric alcohols: (1R,3R)-3-(4-methylphenyl)cyclohexan-1-ol and (1S,3R)-3-(4-methylphenyl)cyclohexan-1-ol. The stereochemical outcome is highly dependent on the trajectory of the incoming nucleophile (e.g., a hydride ion).

The two primary pathways for nucleophilic attack on a cyclohexanone (B45756) ring are axial and equatorial. libretexts.org

Axial Attack: The nucleophile approaches parallel to the axis of the ring. This pathway leads to the formation of an equatorial alcohol.

Equatorial Attack: The nucleophile approaches along the plane of the ring. This pathway is subject to greater steric hindrance from the axial hydrogens at the C3 and C5 positions and leads to an axial alcohol. libretexts.org

With the bulky 4-methylphenyl group in the equatorial position at C3, equatorial attack is sterically hindered. Therefore, smaller, unhindered hydride reagents like sodium borohydride (B1222165) (NaBH₄) tend to favor axial attack, yielding the cis diastereomer, (1S,3R)-3-(4-methylphenyl)cyclohexan-1-ol, where the new hydroxyl group is equatorial. Conversely, bulkier hydride reagents, such as lithium tri-sec-butylborohydride (L-Selectride®), preferentially attack from the less-hindered equatorial face to avoid torsional strain, resulting in the formation of the trans diastereomer, (1R,3R)-3-(4-methylphenyl)cyclohexan-1-ol, with an axial hydroxyl group.

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), follow similar principles. acs.org The stereoselectivity is a balance between steric effects and electronic factors, as described by models like the Felkin-Anh model for acyclic systems, with considerations for the cyclic constraints. libretexts.org The addition of these reagents also generates a new stereocenter, and the diastereomeric ratio of the resulting tertiary alcohols is influenced by the size of the incoming nucleophile and the reaction conditions.

Table 1: Predicted Stereochemical Outcome of Nucleophilic Addition

| Reagent | Primary Attack Trajectory | Major Product Diastereomer |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Axial | (1S,3R)-3-(4-methylphenyl)cyclohexan-1-ol (cis, equatorial -OH) |

| L-Selectride® | Equatorial | (1R,3R)-3-(4-methylphenyl)cyclohexan-1-ol (trans, axial -OH) |

Enamine Formation: Enamines are formed through the acid-catalyzed reaction of a ketone with a secondary amine, such as pyrrolidine (B122466) or morpholine. masterorganicchemistry.commakingmolecules.com The reaction proceeds through a tetrahedral carbinolamine intermediate, which then dehydrates to form an iminium ion. youtube.comkhanacademy.org A proton is subsequently removed from an adjacent carbon (the α-carbon) to yield the enamine. masterorganicchemistry.com For this compound, two regioisomeric enamines can be formed due to deprotonation at either C2 or C6. The formation of the less substituted enamine (double bond between C1 and C6) is generally favored due to lower steric hindrance, a principle central to the Stork enamine alkylation. makingmolecules.com

Enolate Formation: Enolates are powerful nucleophiles formed by the deprotonation of an α-carbon using a base. The regioselectivity of enolate formation from this compound is governed by the principles of kinetic versus thermodynamic control. udel.edumasterorganicchemistry.com

Kinetic Enolate: Formed by removing the most accessible proton, which is at the less sterically hindered C6 position. This is achieved using a strong, bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C). The reaction is irreversible under these conditions. udel.eduyoutube.com

Thermodynamic Enolate: The more stable enolate, which has a more substituted double bond (between C1 and C2). It is formed under conditions that allow for equilibrium, such as using a weaker base (e.g., sodium ethoxide) at higher temperatures. masterorganicchemistry.comrsc.org

The choice of conditions allows for selective generation of either the kinetic or thermodynamic enolate, which is a cornerstone for controlling the regioselectivity of subsequent alpha-functionalization reactions.

Alpha-Functionalization Strategies for this compound

The enolates or enamines derived from this compound are key intermediates for introducing substituents at the carbons adjacent to the carbonyl group.

Once a specific enolate is formed, it can react with various electrophiles. The existing stereocenter at C3 exerts a strong directing effect on the approach of the electrophile. With the large 4-methylphenyl group occupying the equatorial position, it sterically shields the top face (beta-face) of the ring. Consequently, electrophiles like alkyl halides or halogenating agents (e.g., N-bromosuccinimide) will preferentially approach from the less hindered bottom face (alpha-face). This results in the diastereoselective formation of a new C-C or C-X bond, leading predominantly to a trans relationship between the C3 substituent and the new C2/C6 substituent.

Table 2: Regio- and Stereoselective α-Alkylation

| Enolate Type | Reaction Conditions | Major Product | Stereochemistry |

|---|---|---|---|

| Kinetic | 1. LDA, THF, -78°C; 2. CH₃I | (3R,6S)-6-methyl-3-(4-methylphenyl)cyclohexan-1-one | trans |

The alpha-functionalized derivatives of this compound are versatile intermediates for further synthetic transformations. For instance, an α-halo ketone can undergo a Favorskii rearrangement upon treatment with a base to yield a ring-contracted carboxylic acid derivative. Alternatively, it can be a substrate for nucleophilic substitution to introduce other functional groups, such as an amino group. An α-alkylated ketone can be subjected to a second, different alkylation or used in subsequent carbonyl addition or rearrangement reactions, expanding the molecular complexity of the framework.

Rearrangement Reactions Involving the this compound Framework

The carbon skeleton of this compound can be altered through rearrangement reactions, most notably the Baeyer-Villiger oxidation. This reaction involves the oxidation of a ketone to an ester (or a lactone from a cyclic ketone) using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgwikipedia.org

The key step in the mechanism is the migration of one of the α-carbons to an adjacent oxygen atom. The regioselectivity of this migration is determined by the migratory aptitude of the substituents. The general order of migratory aptitude is: tertiary alkyl > cyclohexyl > secondary alkyl, phenyl > primary alkyl > methyl. organic-chemistry.org

In the case of this compound, the two migrating groups are C2 (a secondary carbon bearing a hydrogen and the C3-aryl group) and C6 (a secondary carbon bearing two hydrogens). The C2 carbon, being more substituted, has a higher migratory aptitude. Therefore, the Baeyer-Villiger oxidation is expected to selectively yield a seven-membered lactone (an oxepan-2-one) where the oxygen atom is inserted between the carbonyl carbon (C1) and the more substituted C2 carbon. Importantly, the migration occurs with retention of stereochemistry at the migrating center (C3). youtube.com Asymmetric versions of this reaction have been developed using chiral catalysts to achieve high enantioselectivity in the oxidation of prochiral or racemic 3-substituted cyclohexanones. rsc.org

Oxidative and Reductive Transformations of this compound

The ketone functionality of this compound is susceptible to both oxidation and reduction, leading to the formation of lactones and alcohols, respectively. These transformations are often stereoselective, influenced by the existing chirality and the nature of the reagents employed.

Oxidative Transformations: Baeyer-Villiger Oxidation

A significant oxidative transformation for cyclic ketones like this compound is the Baeyer-Villiger (BV) oxidation. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, converting the cyclic ketone into a lactone (a cyclic ester). wikipedia.orgorganic-chemistry.org The regioselectivity of this reaction is a critical aspect, as the oxygen can theoretically insert on either side of the carbonyl carbon.

In the case of 3-substituted cyclohexanones, the migration of the more substituted carbon atom (the carbon bearing the aryl group) is generally favored. organic-chemistry.org For this compound, this would lead to the formation of a seven-membered lactone. The reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in the presence of a Lewis acid. organic-chemistry.org

Recent research has focused on asymmetric Baeyer-Villiger oxidations of racemic 3-arylcyclohexanones using chiral catalysts to achieve kinetic resolution or desymmetrization. organic-chemistry.org For instance, chiral N,N'-dioxide/Sc(III) complexes have been successfully employed as catalysts. organic-chemistry.org While specific studies on the enantiomerically pure this compound are not extensively detailed in the reviewed literature, the results from studies on racemic 3-aryl cyclohexanones provide valuable insights into the expected reactivity and potential products.

Interactive Data Table: Asymmetric Baeyer-Villiger Oxidation of Racemic 3-Aryl Cyclohexanones

| Entry | Aryl Substituent (Ar) | Catalyst System | Product(s) | Yield (%) | Enantiomeric Excess (ee) (%) | Regioselectivity (lactone ratio) |

| 1 | Phenyl | Chiral N,N'-dioxide/Sc(OTf)₃ | Lactones | 45-49 | 85-93 | up to 95:5 |

| 2 | 4-Chlorophenyl | Chiral N,N'-dioxide/Sc(OTf)₃ | Lactones | - | - | - |

| 3 | 4-Bromophenyl | Chiral N,N'-dioxide/Sc(OTf)₃ | Lactones | - | - | - |

| 4 | 4-Fluorophenyl | Chiral N,N'-dioxide/Sc(OTf)₃ | Lactones | - | - | - |

| 5 | 4-Tolyl | Chiral N,N'-dioxide/Sc(OTf)₃ | Lactones | - | - | - |

Note: This table is based on data for racemic 3-arylcyclohexanones and serves as an illustrative example of the outcomes of such reactions. The specific yields and enantiomeric excesses for each substrate can vary.

Reductive Transformations

The reduction of the carbonyl group in this compound yields the corresponding cyclohexanol (B46403) derivative. This transformation can be achieved through various methods, including catalytic hydrogenation and hydride reduction. The stereochemical outcome of these reductions is of particular interest, as two diastereomeric alcohols (cis and trans) can be formed.

Catalytic Hydrogenation: This method typically involves the use of hydrogen gas (H₂) and a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni), often on a solid support like carbon. youtube.comyoutube.com The reaction generally proceeds via syn-addition of hydrogen to the carbonyl group from the less sterically hindered face of the molecule. youtube.com For 3-substituted cyclohexanones, the stereoselectivity of the hydrogenation is influenced by the substituent at the 3-position. While specific data for the catalytic hydrogenation of this compound is limited, studies on similar systems, like 3-methylcyclohexanone (B152366), show that the reaction can be highly diastereoselective. For example, the Meerwein-Ponndorf-Verley reduction of 3-methylcyclohexanone using a Zr-containing metal-organic framework (MOF-808) as a catalyst yielded the cis-alcohol with high selectivity. nih.gov

Hydride Reduction: Reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used for the reduction of ketones. libretexts.org The stereoselectivity of these reductions is governed by a balance of steric and electronic factors, often explained by models such as the Felkin-Anh model. libretexts.orgnih.gov The size of the hydride reagent plays a crucial role; smaller reagents tend to favor axial attack, while bulkier reagents favor equatorial attack. libretexts.org Computational studies on substituted cyclohexanones have helped to rationalize the observed stereoselectivities by considering the energies of the transition states. nih.govvub.ac.beacs.org For 3-substituted cyclohexanones, the substituent's nature and conformational preferences influence the direction of hydride attack, thus determining the ratio of the resulting cis and trans alcohols. pku.edu.cnresearchgate.net

Interactive Data Table: Diastereoselectivity in the Reduction of Substituted Cyclohexanones

| Substrate | Reducing Agent | Product(s) | Diastereomeric Ratio (cis:trans) | Reference |

| 3-Methylcyclohexanone | MOF-808 / ⁱPrOH | 3-Methylcyclohexanol | >90:10 | nih.gov |

| 4-tert-Butylcyclohexanone | NaBH₄ | 4-tert-Butylcyclohexanol | 20:80 | pku.edu.cn |

| 4-tert-Butylcyclohexanone | LiAlH₄ | 4-tert-Butylcyclohexanol | 8:92 | pku.edu.cn |

| 2-Methylcyclohexanone | Rh-bis(oxazolinyl)pyridine / Diphenylsilane | 2-Methylcyclohexanol | - | researchgate.net |

Note: This table presents data for various substituted cyclohexanones to illustrate the principles of stereoselective reduction. The specific ratios for this compound may vary.

Mechanistic Investigations of Key Reactions of this compound

Understanding the mechanisms of the transformations of this compound is crucial for predicting and controlling the reaction outcomes, particularly the stereoselectivity.

Mechanism of the Baeyer-Villiger Oxidation

The generally accepted mechanism for the Baeyer-Villiger oxidation begins with the protonation of the carbonyl oxygen by the peroxyacid, which enhances the electrophilicity of the carbonyl carbon. wikipedia.org The peroxyacid then attacks the carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate. wikipedia.orglscollege.ac.in

The key step of the mechanism is the concerted migration of one of the α-carbon groups to the adjacent oxygen of the peroxide linkage, with the simultaneous departure of a carboxylate anion. wikipedia.org This migration step is the rate-determining step and proceeds with retention of stereochemistry at the migrating center. The migratory aptitude of different groups generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.org For this compound, the migrating group would be the more substituted C2 carbon, leading to the corresponding ε-caprolactone.

Computational studies using Density Functional Theory (DFT) have provided deeper insights into the Baeyer-Villiger mechanism. These studies support a neutral, concerted mechanism for the migration step and have been used to accurately predict reaction rates for systems like cyclohexanone with trifluoroperacetic acid. The stereoelectronic effects are also critical, requiring an anti-periplanar arrangement between the migrating group and the O-O bond of the peroxide for optimal orbital overlap. wikipedia.orglscollege.ac.in

Mechanistic Aspects of Reductive Transformations

The mechanism of hydride reduction of cyclohexanones has been a subject of extensive study to explain the observed diastereoselectivity. The Felkin-Anh model is often invoked, which considers the steric and electronic interactions in the transition state. libretexts.org For a cyclohexanone, the hydride can attack from either the axial or equatorial face.

Axial Attack: This approach is generally favored by smaller, unhindered nucleophiles as it avoids torsional strain with the adjacent equatorial hydrogens on the ring. This leads to the formation of the equatorial alcohol.

Equatorial Attack: This approach is favored by bulkier nucleophiles to avoid 1,3-diaxial interactions with the axial hydrogens on the ring. This results in the formation of the axial alcohol.

Computational studies have refined these models by calculating the energies of the different transition states, including the potential involvement of twist-boat conformations of the cyclohexanone ring. nih.govacs.org These studies have shown that factors such as the conformation of the substrate, the bulkiness of the nucleophile, and remote steric features can significantly influence the stereochemical outcome in ways not always predicted by simpler models. nih.gov For this compound, the bulky 4-methylphenyl group in the equatorial position would be a major factor in directing the approach of the hydride reagent.

The mechanism of catalytic hydrogenation is more complex and occurs on the surface of the metal catalyst. youtube.com It is generally understood to involve the adsorption of both the hydrogen and the ketone onto the catalyst surface, followed by the stepwise transfer of hydrogen atoms to the carbonyl group. youtube.com The stereochemistry is typically syn-addition from the less sterically hindered face of the adsorbed substrate. youtube.com

Application of 3r 3 4 Methylphenyl Cyclohexan 1 One in Advanced Organic Synthesis

(3R)-3-(4-Methylphenyl)cyclohexan-1-one as a Chiral Building Block for Complex Molecules

The inherent chirality of this compound makes it an excellent starting point for the enantioselective total synthesis of complex natural products and other intricate organic molecules. The stereocenter at the C3 position provides a reliable anchor for controlling the stereochemistry of subsequent transformations, thereby enabling the synthesis of a single desired enantiomer of the target molecule.

One notable application of this chiral building block is in the synthesis of terpenoids. Terpenes and their derivatives represent a large and diverse class of natural products with a wide range of biological activities. The synthesis of specific stereoisomers of these compounds is often crucial for their therapeutic efficacy. For instance, the enantioselective synthesis of certain sesquiterpenoids can be achieved by utilizing this compound as the foundational chiral unit. The synthesis of (+)-ledene and (+)-hibaene, two sesquiterpenes with interesting biological profiles, can be envisioned starting from this chiral ketone. The synthetic strategy would typically involve a series of stereocontrolled reactions to build the requisite carbon skeleton while preserving and transferring the initial chirality.

The general approach for such syntheses often involves the following key steps:

Introduction of additional stereocenters: Stereoselective alkylation or aldol (B89426) reactions at the α-position of the ketone can be employed to introduce new stereocenters with high diastereoselectivity.

Ring-forming reactions: Intramolecular reactions, such as aldol condensations or cyclizations, can be used to construct the polycyclic frameworks characteristic of many terpenoids.

Functional group manipulations: The ketone functionality can be transformed into other groups, such as alcohols or alkenes, to facilitate further synthetic elaborations.

While specific, detailed examples of the total synthesis of complex molecules starting directly from this compound are not extensively documented in publicly available literature, the principles of asymmetric synthesis strongly support its potential in this area. The compound's structural similarity to other well-established chiral building blocks suggests its utility in analogous synthetic strategies.

Its Role as a Key Intermediate in the Synthesis of Optically Active Compounds

Beyond its direct use as a starting material, this compound often serves as a crucial intermediate in multi-step synthetic sequences leading to a variety of optically active compounds. Its synthesis from achiral precursors via asymmetric methods, such as catalytic enantioselective conjugate addition to an enone, provides a reliable route to this key chiral intermediate.

The ketone functionality of this compound is a versatile handle for a wide range of chemical transformations. These reactions allow for the elaboration of the cyclohexanone (B45756) ring into more complex structures while maintaining the crucial stereochemical information at the C3 position.

Table 1: Representative Transformations of this compound as a Key Intermediate

| Transformation | Reagents and Conditions | Product Type | Potential Applications |

| Reduction | NaBH₄, CeCl₃·7H₂O; or L-Selectride® | Chiral Alcohols | Precursors for esters, ethers, and other functional groups. |

| Alkylation | LDA, Alkyl Halide | α-Substituted Ketones | Introduction of new carbon-carbon bonds and stereocenters. |

| Wittig Reaction | Ph₃P=CH₂, THF | Exocyclic Alkenes | Formation of carbon-carbon double bonds for further functionalization. |

| Baeyer-Villiger Oxidation | m-CPBA, CH₂Cl₂ | Chiral Lactones | Versatile intermediates for the synthesis of various natural products. |

| Robinson Annulation | Methyl Vinyl Ketone, Base | Fused Ring Systems | Construction of bicyclic and polycyclic frameworks. |

The resulting optically active products from these transformations can be valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. For example, the synthesis of certain antiviral or anticancer agents with specific stereochemical requirements could potentially leverage intermediates derived from this compound. However, specific examples of such syntheses are not prominently featured in the current body of scientific literature.

Construction of Chiral Ligands and Organocatalysts Derived from this compound

The development of new chiral ligands and organocatalysts is a cornerstone of modern asymmetric synthesis. The rigid, well-defined conformational structure of the cyclohexanone framework in this compound makes it an attractive scaffold for the design of such chiral molecules. By strategically modifying the ketone and other positions on the ring, it is possible to create new ligands and catalysts with unique stereochemical environments.

One potential approach involves the conversion of the ketone into a chiral diamine or amino alcohol. These functional groups are common motifs in successful chiral ligands for transition-metal-catalyzed reactions, such as asymmetric hydrogenation, allylic alkylation, and Diels-Alder reactions. For instance, a chiral diamine derived from this compound could be used to synthesize chiral phosphine (B1218219) ligands (P,N ligands), which are known to be effective in a variety of enantioselective transformations.

Similarly, this chiral ketone can serve as a precursor for the synthesis of novel organocatalysts. Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods. Chiral amines, thioureas, and phosphoric acids are among the most successful classes of organocatalysts. The tolyl-substituted cyclohexanone framework could provide the necessary steric and electronic properties to induce high levels of enantioselectivity in organocatalytic reactions like Michael additions, aldol reactions, and Mannich reactions.

While the concept of using this compound as a precursor for chiral ligands and organocatalysts is synthetically plausible and appealing, the literature does not currently contain specific examples of such molecules being synthesized and applied in asymmetric catalysis.

Development of Novel Asymmetric Methodologies Utilizing this compound

The unique structural features of this compound also make it a valuable tool for the development of new asymmetric methodologies. In this context, the chiral ketone can be used as a chiral auxiliary or as a substrate to test the efficacy of new catalytic systems.

As a chiral auxiliary, the ketone could be derivatized to form a chiral enolate or enamine, which could then undergo diastereoselective reactions with various electrophiles. The chiral tolylcyclohexyl group would control the facial selectivity of the reaction, leading to the formation of a single diastereomer. Subsequent cleavage of the auxiliary would then afford the desired enantiomerically enriched product.

Furthermore, this compound can serve as a benchmark substrate for evaluating the performance of newly developed asymmetric catalysts. For example, in the development of a new catalyst for the asymmetric reduction of ketones, the enantioselectivity of the reduction of this specific ketone would provide valuable information about the catalyst's effectiveness and its ability to differentiate between the two faces of the carbonyl group.

The development of novel asymmetric Robinson annulations or other cyclization reactions could also benefit from the use of this chiral ketone. By understanding how the stereocenter at the C3 position influences the stereochemical outcome of these reactions, chemists can design more efficient and selective methods for the synthesis of complex polycyclic systems.

Despite the clear potential for this compound to be a key player in the development of new asymmetric methodologies, specific and detailed reports on its use in this capacity are not readily found in the existing scientific literature. The exploration of its full potential in this area remains a promising avenue for future research in the field of organic synthesis.

Stereochemical and Conformational Analysis of 3r 3 4 Methylphenyl Cyclohexan 1 One

Conformational Preferences of the Cyclohexanone (B45756) Ring in (3R)-3-(4-Methylphenyl)cyclohexan-1-one

The cyclohexanone ring, like cyclohexane (B81311), is not planar and adopts several puckered conformations to relieve angular and torsional strain. The most stable and predominant conformation is the chair form. nih.govresearchgate.net Other higher-energy conformations include the boat, twist-boat, and half-chair, which typically act as transition states or intermediates in the process of ring flipping between two chair forms. researchgate.netslideshare.net

In the case of this compound, the 4-methylphenyl group is a sterically demanding substituent. To minimize steric strain, it overwhelmingly favors the equatorial position in a chair conformation. The energy of the conformer with an axial 4-methylphenyl group would be significantly higher due to severe steric clashes with the axial hydrogens at the C1 and C5 positions. Therefore, the conformational equilibrium is heavily skewed towards the equatorial conformer.

Table 1: Relative Energies of Cyclohexanone Conformations

| Conformation | Relative Energy (kcal/mol) | Key Features |

|---|---|---|

| Chair | 0 | Most stable; staggered bonds minimize torsional strain. nih.govrsc.org |

| Twist-Boat | ~5.5 | Intermediate in energy; relieves some strain of the boat form. researchgate.net |

| Boat | ~6.9 | High energy due to flagpole interactions and eclipsed bonds. researchgate.netrsc.org |

| Half-Chair | ~10.8 | Highest energy; acts as a transition state for ring flipping. researchgate.net |

Note: Energy values are approximate for the parent cyclohexanone and serve as a general reference.

Influence of the 4-Methylphenyl Substituent on Ring Dynamics

The presence of the 4-methylphenyl substituent at the C3 position does more than just lock the ring into a specific chair conformation; it also influences the rotational dynamics around the C3-Aryl bond. The interaction between the equatorial substituent at C3 and the π-system of the carbonyl group at C1 gives rise to a specific type of steric strain known as allylic 1,3-strain or A¹,³ strain. wikipedia.orgslideshare.net This strain results from the steric repulsion between the substituent at the allylic position (the 4-methylphenyl group) and one of the groups attached to the sp²-hybridized carbon of the double bond (the carbonyl oxygen).

To minimize this A¹,³ strain, the 4-methylphenyl group will adopt a preferred rotational conformation. The plane of the aromatic ring tends to orient itself to avoid eclipsing interactions with the cyclohexanone ring. scribd.com This restricted rotation about the C-C single bond connecting the phenyl ring to the cyclohexanone ring can create a significant energy barrier. researchgate.netrsc.org While the ring itself remains a relatively rigid chair, the orientation of the large aryl substituent is a key dynamic feature. This conformational locking has profound implications for the molecule's reactivity, as it dictates how the substituent shields one face of the cyclohexanone ring. nih.gov The steric bulk and defined orientation of the 4-methylphenyl group create a highly asymmetric environment around the ketone.

Diastereoselective Control in Reactions Involving this compound

The well-defined conformational preference of this compound is a powerful tool for controlling the stereochemical outcome of chemical reactions. The bulky equatorial 4-methylphenyl group effectively blocks one face of the cyclohexanone ring, directing the approach of incoming reagents to the opposite, less sterically hindered face. This principle forms the basis for numerous diastereoselective transformations at the carbonyl group and adjacent carbons.

For instance, in the reduction of the carbonyl group (e.g., with sodium borohydride), the hydride reagent will preferentially attack from the axial direction, away from the equatorial aryl substituent. This leads to the predominant formation of the corresponding trans-alcohol, where the newly formed hydroxyl group is cis to the 4-methylphenyl group. Similarly, reactions involving Grignard reagents or other organometallics at the carbonyl carbon are also subject to this steric control, favoring addition from the less hindered face.

This stereocontrol is a general feature in the reactions of 3-substituted cyclohexanones. Asymmetric reactions like the Baeyer-Villiger oxidation, which involves the insertion of an oxygen atom adjacent to the carbonyl group, also show high levels of regio- and stereoselectivity governed by the existing stereocenter. nih.gov The catalyst and reagents coordinate in a way that minimizes steric interactions with the bulky substituent, leading to a predictable product. nih.govrsc.org

Table 2: Examples of Diastereoselective Reactions

| Reaction Type | Reagent | Major Product Diastereomer | Rationale |

|---|---|---|---|

| Carbonyl Reduction | NaBH₄ | trans-alcohol (axial attack) | Reagent approaches from the face opposite the equatorial 4-methylphenyl group. |

| Grignard Addition | PhMgBr | Product from axial attack | The bulky Grignard reagent avoids steric clash with the equatorial substituent. |

| Hydroboration | 9-BBN | Product from attack on the less hindered face | The large borane (B79455) reagent is directed by the C3 stereocenter. github.io |

| Baeyer-Villiger Oxidation | m-CPBA / Chiral Catalyst | Regio- and stereospecific lactone | The migratory aptitude and stereochemical outcome are controlled by the substituent via stereoelectronic effects. nih.gov |

Chiroptical Properties and Their Correlation with Stereochemical Features

This compound is a chiral molecule and therefore optically active, meaning it rotates the plane of polarized light. Its chiroptical properties, particularly its Circular Dichroism (CD) spectrum, are directly correlated with its absolute configuration. The CD spectrum measures the differential absorption of left and right circularly polarized light, and the resulting signal is known as the Cotton effect. researchgate.net

For chiral ketones, the sign of the Cotton effect associated with the n→π* electronic transition of the carbonyl chromophore (typically around 280-300 nm) can often be predicted using the Octant Rule. chemistnotes.comacs.org This empirical rule divides the space around the carbonyl group into eight regions, or octants. Substituents in certain octants make a positive contribution to the Cotton effect, while those in others make a negative contribution. slideshare.netyoutube.com

In the preferred chair conformation of this compound, the equatorial 4-methylphenyl group at the C3 position lies in a rear octant (specifically, the upper-left rear octant when viewed from the oxygen atom down the C=O bond). According to the Octant Rule, substituents in this octant make a positive contribution to the n→π* Cotton effect. chemistnotes.com Therefore, a positive Cotton effect is predicted for the (3R)-enantiomer. This provides a powerful, non-destructive method for assigning or confirming the absolute configuration of this and related chiral ketones by correlating the experimentally observed CD spectrum with the theoretically predicted one. rsc.org

Computational and Theoretical Investigations of 3r 3 4 Methylphenyl Cyclohexan 1 One

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and stability of molecules. For (3R)-3-(4-Methylphenyl)cyclohexan-1-one, DFT calculations can elucidate the distribution of electron density, molecular orbital energies, and the relative stabilities of different conformations.

DFT studies on substituted cyclohexanones have demonstrated that the introduction of a substituent significantly influences the electronic properties and conformational preferences of the ring system. researchgate.net In this compound, the 4-methylphenyl group can exist in either an axial or equatorial position. DFT calculations can precisely determine the energy difference between these two conformers. Typically, for a bulky substituent like the 4-methylphenyl group, the equatorial conformation is significantly more stable due to the avoidance of 1,3-diaxial interactions present in the axial conformation. youtube.com

Key electronic parameters that can be derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. Furthermore, Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can provide insights into hyperconjugative interactions and charge delocalization within the molecule, such as the interactions between the carbonyl group and the sigma bonds of the cyclohexanone (B45756) ring. researchgate.net

Table 1: Representative DFT-Calculated Electronic Properties of Substituted Cyclohexanone Conformers

| Property | Equatorial Conformer | Axial Conformer |

| Relative Energy (kcal/mol) | 0.00 | +2.50 |

| HOMO Energy (eV) | -6.85 | -6.79 |

| LUMO Energy (eV) | -1.23 | -1.30 |

| HOMO-LUMO Gap (eV) | 5.62 | 5.49 |

| Dipole Moment (Debye) | 2.95 | 3.10 |

Note: The data in this table is representative and intended to illustrate the types of results obtained from DFT calculations on substituted cyclohexanones. Actual values for this compound would require specific calculations.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a powerful approach to explore the conformational landscape and intermolecular interactions of this compound over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can model the dynamic behavior of the molecule, providing insights that are not accessible from static quantum chemical calculations. nih.gov

An MD simulation of this compound would typically involve placing the molecule in a simulation box, often with a solvent to mimic experimental conditions, and then propagating the system forward in time. The resulting trajectory provides a detailed movie of the molecule's motions, including bond vibrations, angle bending, and torsional rotations. Analysis of this trajectory can reveal the accessible conformations and the energy barriers between them. For instance, MD simulations can be used to study the ring-flipping process in the cyclohexanone moiety and the rotation of the 4-methylphenyl group.

Furthermore, MD simulations are particularly well-suited for studying intermolecular interactions. By simulating a system containing multiple molecules of this compound, or a mixture with other molecules, one can investigate the nature and strength of non-covalent interactions such as van der Waals forces, dipole-dipole interactions, and potential hydrogen bonding (if appropriate partners are present). This is crucial for understanding the condensed-phase behavior of the compound, including its aggregation properties and interactions with other molecules in a biological or chemical system. nih.gov

Computational Modeling of Reaction Pathways and Transition States for this compound

Computational modeling is a vital tool for elucidating the mechanisms of chemical reactions, including those involving this compound. By mapping out the potential energy surface (PES) for a given reaction, computational methods can identify the most probable reaction pathways, locate transition states, and calculate activation energies. smu.edu

For a molecule like this compound, several reaction types could be investigated. For example, the reduction of the carbonyl group to form the corresponding alcohol is a common transformation for cyclohexanones. Computational modeling can be used to study the stereoselectivity of this reaction, predicting whether the hydride will attack from the axial or equatorial face of the carbonyl group. This involves locating the transition state structures for both pathways and comparing their relative energies. acs.org

Other potential reactions that could be modeled include enolate formation and subsequent alkylation, or reactions involving the aromatic ring. For each potential pathway, computational methods can provide detailed geometric information about the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate. smu.edu

Table 2: Representative Calculated Activation Energies for Hydride Reduction of a Substituted Cyclohexanone

| Reaction Pathway | Transition State Geometry | Calculated Activation Energy (kcal/mol) |

| Axial Attack | Hydride approaches from the axial face | 12.5 |

| Equatorial Attack | Hydride approaches from the equatorial face | 14.2 |

Note: This table provides illustrative data on how computational modeling can be used to compare the energetics of different reaction pathways. The specific values for this compound would depend on the exact reactants and computational methods used.

Prediction of Reactivity and Selectivity in Derivatives of this compound

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of new derivatives of this compound without the need for their synthesis and experimental testing. By systematically modifying the structure of the parent molecule in-silico, it is possible to explore how changes in substitution patterns affect its chemical behavior.

For instance, one could computationally screen a library of derivatives with different substituents on the phenyl ring or at other positions on the cyclohexanone ring. For each derivative, DFT calculations can be used to compute reactivity indices such as the HOMO and LUMO energies, which correlate with the molecule's ability to act as a nucleophile or electrophile. A higher HOMO energy suggests greater nucleophilicity, while a lower LUMO energy indicates greater electrophilicity.

Furthermore, computational methods can be employed to predict the stereoselectivity of reactions for these derivatives. researchgate.net For reactions creating a new stereocenter, such as the reduction of the ketone or the addition of a nucleophile to the carbonyl group, computational modeling can determine the relative energies of the transition states leading to the different stereoisomeric products. acs.org This allows for the prediction of the major product and the enantiomeric or diastereomeric excess that might be expected. In recent years, machine learning models trained on experimental and computational data have also emerged as a powerful tool for predicting the stereoselectivity of chemical reactions with high accuracy. nih.govarxiv.orgbrandeis.edu

Quantitative Structure-Property Relationships (QSPR) in Analogous Cyclohexanone Systems (without detailing specific properties)

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the structural features of molecules with their physicochemical properties. researchgate.net In the context of analogous cyclohexanone systems, QSPR can be a valuable tool for predicting a wide range of properties without the need for extensive experimental measurements.

The development of a QSPR model begins with the compilation of a dataset of cyclohexanone analogs for which a particular property has been measured. Then, a set of molecular descriptors is calculated for each molecule in the dataset. These descriptors are numerical representations of the molecule's structure and can encode topological, geometrical, electronic, or physicochemical features. nih.gov

Using statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms, a mathematical relationship is established between the molecular descriptors and the property of interest. researchgate.netnih.gov Once a robust and validated QSPR model is developed, it can be used to predict the property for new, untested cyclohexanone derivatives simply by calculating their molecular descriptors and inputting them into the model. This approach has been successfully applied to predict various properties for cyclic compounds. nih.gov

Future Directions and Emerging Research Avenues in 3r 3 4 Methylphenyl Cyclohexan 1 One Chemistry

Sustainable and Green Chemistry Approaches for its Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, prioritizing environmental benignity, atom economy, and energy efficiency. The synthesis of (3R)-3-(4-Methylphenyl)cyclohexan-1-one is an area ripe for the application of these principles.

Future research will likely focus on biocatalytic methods, which offer high selectivity under mild conditions. One promising approach is the asymmetric hydrogenation of the prochiral precursor, 3-(4-Methylphenyl)cyclohex-2-en-1-one (B14152417), using ene-reductases. Enzymes such as OPR3 and YqjM have demonstrated high efficacy in the desymmetrizing hydrogenation of similar 2,5-cyclohexadienone (B8749443) systems to generate chiral cyclohexenones with excellent enantioselectivity (up to >99% ee). acs.org Adapting these enzymatic systems could provide a direct and highly efficient route to the desired (3R) enantiomer.

Another green strategy involves the use of environmentally friendly solvents, with water being the ideal choice. nih.gov Developing catalytic systems, whether enzymatic or chemo-catalytic, that function efficiently in aqueous media would significantly reduce the reliance on volatile organic compounds (VOCs). nih.gov Furthermore, coupling reactions, such as the dehydrogenation of a precursor alcohol with the hydrogenation of another substrate over the same catalyst, represents an innovative process for improving energy efficiency and hydrogen utilization. rsc.org

| Green Synthesis Strategy | Description | Potential Advantages | Relevant Precursor |

| Biocatalytic Asymmetric Hydrogenation | Use of ene-reductase enzymes to stereoselectively reduce the C=C double bond of a cyclohexenone. acs.org | High enantioselectivity (>99% ee), mild reaction conditions (room temperature, neutral pH), reduced metal waste. | 3-(4-Methylphenyl)cyclohex-2-en-1-one |

| Aqueous Phase Synthesis | Performing the synthesis in water as the solvent. nih.gov | Eliminates hazardous organic solvents, simplifies product isolation, lower environmental impact. | Water-soluble precursors or phase-transfer catalysis |

| Coupled Catalytic Cycles | Designing a process where the synthesis of the target molecule is paired with another useful transformation to conserve energy and reagents. rsc.org | Improved atom economy, enhanced energy efficiency, reduced waste streams. | 3-(4-Methylphenyl)cyclohexanol |

Exploration of Novel Catalytic Systems for Transformations of this compound

Once synthesized, the this compound scaffold can be subjected to a variety of transformations to generate a diverse library of derivatives. The development of novel catalytic systems to functionalize this ketone is a key area of future research.

Asymmetric hydrogenation of the ketone moiety itself can yield the corresponding chiral cyclohexanol (B46403) with high diastereoselectivity. While ruthenium-based catalysts have traditionally been used for such transformations, there is a strong push towards developing catalysts based on more abundant and less toxic metals like iron. researchgate.netrsc.org Iron complexes have shown promise in the asymmetric transfer hydrogenation and hydrosilylation of ketones, offering a "greener" alternative. rsc.org

Beyond reduction, palladium-catalyzed reactions offer powerful tools for C-C and C-N bond formation. For instance, methods for the direct γ-C(sp³)–H arylation of β-alkoxy cyclohexenones have been developed, suggesting that similar strategies could be explored to functionalize the saturated ring of this compound. rsc.org Additionally, the carbonyl group can serve as a handle for cascade reactions. Cooperative enamine-Brønsted acid catalysis, for example, can facilitate three-component reactions between cyclohexanones, aryl amines, and other reagents to construct complex heterocyclic systems like tetrahydroindoles in a single operation. nih.govresearchgate.netsemanticscholar.org

| Catalytic System | Transformation Type | Potential Product(s) | Significance |

| Iron-Based Catalysts | Asymmetric Transfer Hydrogenation | (1S,3R)- and (1R,3R)-3-(4-Methylphenyl)cyclohexan-1-ol | Greener alternative to precious metal catalysts like Ruthenium for producing chiral alcohols. rsc.org |

| Palladium Catalysts | γ-C(sp³)–H Arylation | Aryl-substituted derivatives of this compound | Direct functionalization of the saturated carbocyclic ring to build molecular complexity. rsc.org |

| Biocatalysts (e.g., Transaminases) | Reductive Amination | Chiral amines derived from the ketone | Provides access to valuable chiral amine building blocks for pharmaceuticals. nih.gov |

| Cooperative Enamine-Acid Catalysis | Multi-component Cascade Reactions | Fused heterocyclic structures (e.g., Tetrahydroindoles) | Rapid construction of complex, biologically relevant scaffolds from a simple ketone. nih.govresearchgate.net |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch processing to continuous flow manufacturing offers significant advantages in terms of safety, scalability, and consistency. rsc.org The synthesis of chiral molecules, including derivatives of this compound, is well-suited for this technological shift. rsc.orgnih.gov

Future efforts will likely involve adapting catalytic syntheses, such as the asymmetric hydrogenation of the precursor enone, into continuous flow systems. This can be achieved by immobilizing the catalyst—whether it's a metal complex or an enzyme—in a packed-bed reactor. Such a setup allows for the continuous conversion of the starting material, easy separation of the product, and reuse of the expensive chiral catalyst, thereby improving process efficiency and economics. nih.gov

Furthermore, automated synthesis platforms can accelerate the discovery of new derivatives. synplechem.com By employing capsule-based systems where reagents are pre-packaged, a robotic platform can perform a sequence of reactions to modify the this compound core. synplechem.com This approach streamlines the creation of compound libraries for screening purposes, enabling high-throughput exploration of structure-activity relationships. For example, automated platforms have been successfully used for amide synthesis and the safe production of organic azides, both of which are transformations applicable to derivatives of the title compound. synplechem.com

Advanced Spectroscopic and Structural Elucidation Methodologies for Complex Derivatives

As more complex derivatives of this compound are synthesized, the need for robust analytical techniques for their characterization becomes critical. While standard spectroscopic methods like ¹H and ¹³C NMR and mass spectrometry are fundamental for determining basic structure, advanced methodologies are required to unambiguously assign stereochemistry and analyze complex mixtures. wikipedia.orgdcu.ie

Future research will rely heavily on advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC, NOESY) to elucidate the connectivity and spatial relationships within intricate derivatives. High-resolution mass spectrometry (HRMS) will be essential for confirming elemental composition. dcu.ie

A significant challenge lies in the determination of absolute configuration, especially when new stereocenters are introduced during derivatization. While X-ray crystallography remains the gold standard, it is not always feasible. Consequently, chiroptical methods are gaining prominence. Vibrational Circular Dichroism (VCD) has emerged as a powerful tool for predicting absolute configuration directly in solution, offering a viable alternative to crystallography. researchgate.net The integration of these advanced spectroscopic techniques will be crucial for accelerating the development of new chiral molecules based on the this compound scaffold. researchgate.net

Uncharted Reactivity Patterns and Synthetic Utilities of the Compound

Beyond known transformations, a significant frontier lies in discovering entirely new reactions and synthetic applications for this compound. This exploration involves leveraging the inherent functionality of the ketone and the chiral backbone to access novel chemical space.

One emerging area is the use of umpolung (polarity inversion) reactivity. nih.gov While the carbonyl carbon is classically electrophilic, catalytic systems can be designed to make it nucleophilic. This would enable unprecedented C-C bond-forming reactions with electrophiles like enones, providing direct access to complex γ-amino ketones and other valuable structures. nih.gov

The ketone can also serve as a linchpin in multi-component reactions that are yet to be explored. By carefully selecting reaction partners and catalysts, it may be possible to trigger cascade sequences that result in the formation of unique polycyclic or spirocyclic architectures. researchgate.net For instance, the reaction of cyclohexanones with arylamines and benzoylmethylene malonates has been shown to produce tetrahydroindoles through a cooperative enamine-Brønsted acid pathway, hinting at the vast potential of the title compound in similar complexity-generating transformations. nih.govresearchgate.netsemanticscholar.org The discovery of such uncharted reactivity will ensure that this compound remains a versatile and relevant building block for future synthetic endeavors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.